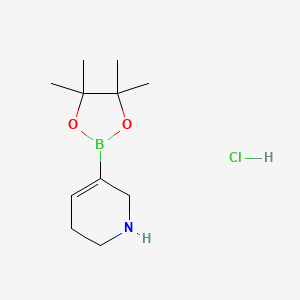
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a boronic ester with the molecular formula C12H18BNO2 . It is a solid substance that appears as a white to yellow to orange powder or crystal .
Synthesis Analysis
The synthesis of similar compounds often involves borylation, a process where a boron group is added to a molecule . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of these compounds typically includes a boron atom bonded to an oxygen atom, forming a boronic ester group .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a melting point of 166.0 to 170.0 °C and is insoluble in water .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization
- Huang et al. (2021) detailed the synthesis of boric acid ester intermediates, including compounds related to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride. Their study emphasized the use of substitution reactions for synthesis, and the compounds were characterized using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was employed for molecular structure calculations, which were found consistent with crystallographic data (Huang et al., 2021).
2. Crystallographic and Conformational Analysis
- Another study by Wu et al. (2021) synthesized similar compounds and performed crystallographic and conformational analyses. The structures were confirmed by spectroscopy and single-crystal X-ray diffraction. DFT calculations were used to analyze the molecular electrostatic potential and frontier molecular orbitals, revealing key physicochemical properties (Wu et al., 2021).
3. DFT Studies and Molecular Structure
- In 2022, Liao et al. conducted a study focusing on the molecular structure of related compounds. They used FT-IR, NMR, and MS spectroscopies for structure confirmation, with single crystal X-ray diffraction providing detailed insights. DFT studies were employed to validate the molecular structure obtained from X-ray diffraction (Liao et al., 2022).
4. Building Block for Silicon-Based Drugs
- Büttner et al. (2007) demonstrated the use of a derivative of this compound as a building block for the synthesis of silicon-based drugs. This highlighted the compound's potential in pharmaceutical synthesis, particularly in the development of novel drug molecules (Büttner et al., 2007).
5. Application in Combinatorial Chemistry
- Sopková-de Oliveira Santos et al. (2003) reported on the structure of a pyridin-2-ylboron derivative of the compound, emphasizing its application in combinatorial chemistry. The study provided insight into structural differences and chemical reactivity, contributing to the understanding of its stability and reactivity in chemical syntheses (Santos et al., 2003).
Safety and Hazards
Wirkmechanismus
The protodeboronation of boronic esters, a process that involves the removal of the boron moiety, is an important step in many chemical transformations . This process can be catalyzed using a radical approach . Protodeboronation paired with a Matteson–CH2–homologation allows for formal anti-Markovnikov alkene hydromethylation .
The hydrolysis of boronic esters is also an important reaction and its kinetics can be influenced by the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH .
Eigenschaften
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9;/h6,13H,5,7-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOASRMYNVMSVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

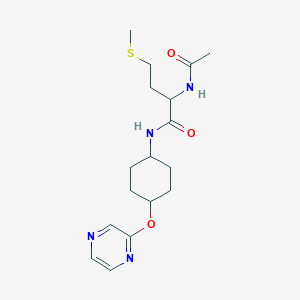
![3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2696807.png)

![2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2696809.png)

![5-(5-(Trifluoromethyl)pyridin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2696814.png)
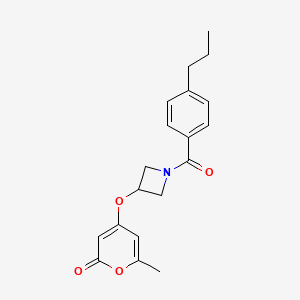
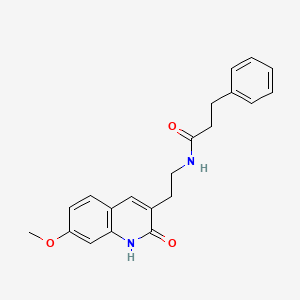
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2696822.png)
![6-Benzo[d]1,3-dioxolan-5-yl-3-(4-chlorophenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione](/img/structure/B2696823.png)
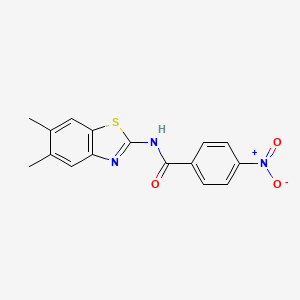
![5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2696825.png)
![2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2696827.png)
![3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid](/img/structure/B2696829.png)